2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Overview
Description
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a useful research compound. Its molecular formula is C21H17ClN2O8 and its molecular weight is 460.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate is 460.0673432 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure and Activity Relationships in Calcium Channel Antagonists
The structure of nimodipine, a calcium channel antagonist with a similar nitrophenyl component, has been analyzed to understand its interaction with calcium channels. This research contributes to the broader knowledge of how modifications in the chemical structure can influence drug activity, potentially applicable to designing derivatives of the compound for targeted therapeutic uses (Wang, Herbette, & Rhodes, 1989).
Vasodilatory Effects of Calcium Channel Antagonists
Studies on nimodipine have demonstrated its vasodilatory effects, particularly in cerebral vessels, suggesting potential research applications of similar compounds in neurovascular protection or the treatment of cerebrovascular diseases (Kazda & Towart, 2005).
Reduction of Nitroarenes
Research involving the catalytic reduction of nitroarenes to aminoarenes presents a significant application in chemical synthesis, where compounds with nitro groups can be transformed into more valuable chemicals or intermediates for further reactions (Watanabe et al., 1984).
Ring-opening Reactions
The study of ring-opening reactions of epoxyisoindolines highlights the chemical behavior of compounds with isoindoline structures under different conditions, which could be relevant for synthesizing new compounds with diverse biological activities (Mance et al., 2002).
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O8/c1-31-8-2-7-23-19(26)14-5-3-13(9-15(14)20(23)27)21(28)32-11-18(25)12-4-6-16(22)17(10-12)24(29)30/h3-6,9-10H,2,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQMLVZMCPECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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